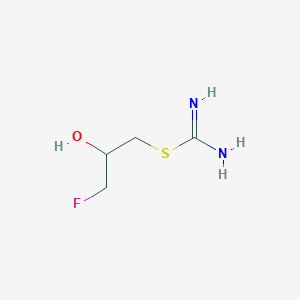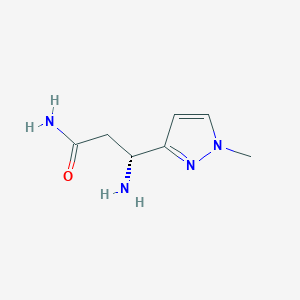
2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine is a sterically hindered secondary amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly valuable in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine can be achieved through hydroamination methods. This innovative approach involves the addition of an amine to an olefin, facilitated by nitroarenes . The reaction conditions typically include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is a key intermediate in the development of drug candidates, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance allows it to selectively bind to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 4-methoxy-N-(2-methylpentan-2-yl)aniline
- N-(1-methylcyclohexyl)-4-(methylthio)aniline
Uniqueness
Compared to similar compounds, 2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine offers unique steric properties that enhance its selectivity and effectiveness in various applications. Its structure allows for the formation of more stable and specific interactions with molecular targets, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methoxy-N-(4-methylpentan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2O/c1-9(2)8-10(3)14-11-6-5-7-13-12(11)15-4/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
QFEOSNNMAPTCJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




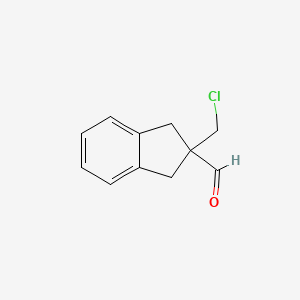
![2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B13295874.png)
![6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13295877.png)
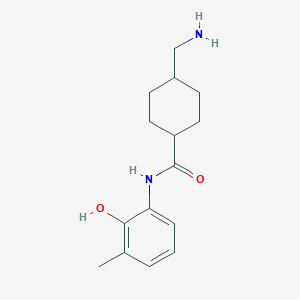
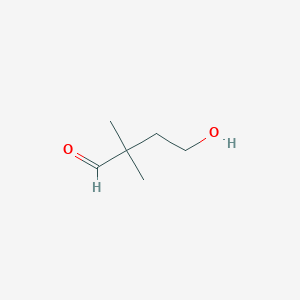
![2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13295894.png)
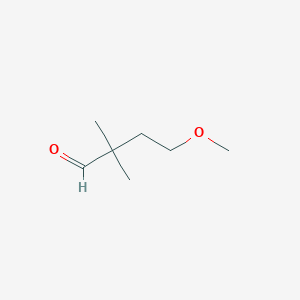
![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13295914.png)
